molecular formula C32H36BrNO7 B419270 Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 493034-12-1

Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B419270
CAS No.: 493034-12-1
M. Wt: 626.5g/mol
InChI Key: IQROCLREFYPGKN-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the bromo and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Cyclopentyl ester formation: The final step may involve esterification of the carboxylic acid group with cyclopentanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can serve as a building block for the synthesis of new quinoline derivatives with potential biological activities.

Biology

    Biological assays: The compound can be tested for its activity against various biological targets, such as enzymes, receptors, and microorganisms.

Medicine

    Drug development: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound may be explored for similar therapeutic applications.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Materials science: Use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:

    Binding to enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Camptothecin: A natural product with anticancer properties.

Uniqueness

Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

493034-12-1

Molecular Formula

C32H36BrNO7

Molecular Weight

626.5g/mol

IUPAC Name

cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H36BrNO7/c1-17-28(32(36)41-21-8-6-7-9-21)29(20-12-22(33)31(40-5)27(16-20)39-4)30-23(34-17)13-19(14-24(30)35)18-10-11-25(37-2)26(15-18)38-3/h10-12,15-16,19,21,29,34H,6-9,13-14H2,1-5H3

InChI Key

IQROCLREFYPGKN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C(=C4)Br)OC)OC)C(=O)OC5CCCC5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C(=C4)Br)OC)OC)C(=O)OC5CCCC5

Origin of Product

United States

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